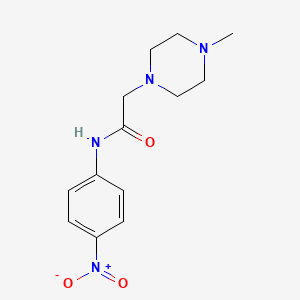
2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excessive activity of glutamate, which is a neurotransmitter that is responsible for learning and memory.
Wirkmechanismus
2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide works by blocking the excessive activity of glutamate, which is a neurotransmitter that is responsible for learning and memory. Glutamate binds to NMDA receptors, which are ion channels that allow calcium ions to enter the neuron, leading to neuronal damage and death. 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide binds to a specific site on the NMDA receptor, preventing the excessive influx of calcium ions and reducing neuronal damage.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroplasticity in various neurological disorders. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been found to have a good safety profile, with few adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has several advantages for lab experiments, including its well-established mechanism of action, good safety profile, and availability in both oral and injectable forms. However, its low affinity for the NMDA receptor and its non-specific binding to other receptors may limit its effectiveness in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide, including:
1. Investigating its potential in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Developing more potent and selective NMDA receptor antagonists for the treatment of Alzheimer's disease and other neurological disorders.
3. Exploring the use of 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide in combination with other drugs for the treatment of neurological disorders.
4. Investigating the role of 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide in neurogenesis and synaptic plasticity.
5. Developing new delivery methods for 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide, such as nasal sprays or transdermal patches.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide is a medication that has shown promise in the treatment of various neurological disorders. Its well-established mechanism of action, good safety profile, and availability in both oral and injectable forms make it a valuable tool for scientific research. Further research is needed to fully understand its potential in treating neurological disorders and to develop more effective treatments.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. It has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroplasticity. 2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide has also been investigated for its potential in treating depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-25-15-2-3-16(17(7-15)21(23)24)20-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZVNZDPZHRGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-3-chlorophenyl)-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135306.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135318.png)
![N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B4135337.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![3,4-dichloro-N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4135351.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-5-benzoyl-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4135352.png)
![4-[(3-bromobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135358.png)

![N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea](/img/structure/B4135363.png)
![2-{1-allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide](/img/structure/B4135368.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4135370.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135371.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)